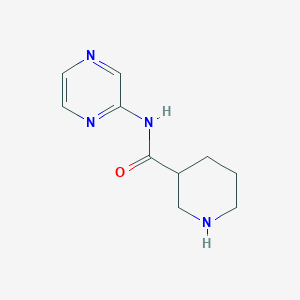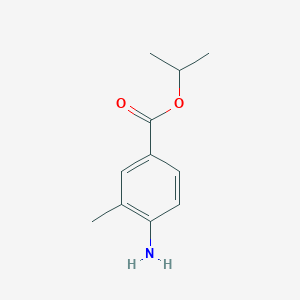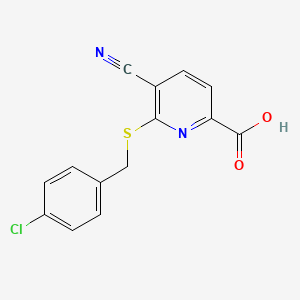
(4-((2-Chloroethyl)carbamoyl)phenyl)boronic acid
Übersicht
Beschreibung
“(4-((2-Chloroethyl)carbamoyl)phenyl)boronic acid” is a chemical compound . It is a type of boronic acid, which are compounds that contain a boron atom bonded to three oxygen atoms . The specific structure of this compound includes a carbamoyl group (CONH2) and a 2-chloroethyl group (C2H4Cl) attached to the phenyl ring .
Molecular Structure Analysis
The molecular structure of “(4-((2-Chloroethyl)carbamoyl)phenyl)boronic acid” consists of a phenyl ring (a six-membered carbon ring) with a boronic acid group, a carbamoyl group, and a 2-chloroethyl group attached . The exact molecular weight is 227.452 Da .Chemical Reactions Analysis
Boronic acids, including “(4-((2-Chloroethyl)carbamoyl)phenyl)boronic acid”, can participate in various chemical reactions. One notable reaction is the Suzuki-Miyaura coupling, which forms carbon-carbon bonds . Additionally, phenylboronic pinacol esters, a type of boronic ester, are susceptible to hydrolysis, especially at physiological pH .Physical And Chemical Properties Analysis
“(4-((2-Chloroethyl)carbamoyl)phenyl)boronic acid” is a solid compound . It should be stored in an inert atmosphere at temperatures between 2-8°C .Wissenschaftliche Forschungsanwendungen
Suzuki–Miyaura Coupling
This compound can be used as a reagent in Suzuki–Miyaura coupling , a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Protodeboronation
The compound can undergo protodeboronation , a process that involves the removal of the boron moiety . This process is particularly useful when the boron moiety needs to be removed at the end of a sequence .
Catalytic Reactions
The compound can be used as a reagent for various catalytic reactions . These include Rhodium-catalyzed intramolecular amination, Pd-catalyzed direct arylation, Mizoroki-Heck and Suzuki-Miyaura coupling reactions catalyzed by palladium nanoparticles, and Palladium-catalyzed stereoselective Heck-type reaction .
Drug Design and Delivery
Boronic acids and their esters, such as this compound, are highly considered for the design of new drugs and drug delivery devices . They are particularly suitable as boron-carriers for neutron capture therapy .
Hydrolysis Studies
The compound can be used in hydrolysis studies . These compounds are only marginally stable in water, and studying their hydrolysis can provide valuable insights into their stability and reactivity .
Synthesis of Other Compounds
This compound can be used in the synthesis of other compounds . For example, it can be used to synthesize "(4- ((2- (Diethylamino)ethyl)carbamoyl)phenyl)boronic acid hydrochloride" .
Safety and Hazards
Eigenschaften
IUPAC Name |
[4-(2-chloroethylcarbamoyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BClNO3/c11-5-6-12-9(13)7-1-3-8(4-2-7)10(14)15/h1-4,14-15H,5-6H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQLHHAJGSFUYCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(=O)NCCCl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00657452 | |
| Record name | {4-[(2-Chloroethyl)carbamoyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00657452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((2-Chloroethyl)carbamoyl)phenyl)boronic acid | |
CAS RN |
874460-05-6 | |
| Record name | {4-[(2-Chloroethyl)carbamoyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00657452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(Hexan-2-yl)[2-(4-methoxyphenyl)ethyl]amine](/img/structure/B1461644.png)

![Pentafluorophenyl 2-[4-(tert-butoxycarbonyl)piperazin-1-yl]isonicotinate](/img/structure/B1461648.png)

![1-[(thiophen-3-yl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1461652.png)
![(Hexan-2-yl)[(4-methylphenyl)methyl]amine](/img/structure/B1461653.png)


![N-[(1-benzylpiperidin-4-yl)methyl]-N-(pyridin-3-ylmethyl)amine trihydrochloride](/img/structure/B1461657.png)

